

comparing the pharmacokinetic properties of different c-Kit inhibitors

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Compound of Interest

Compound Name: *c-Kit-IN-5-1*

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A Comparative Guide to the Pharmacokinetic Properties of c-Kit Inhibitors

This guide provides a detailed comparison of the pharmacokinetic properties of several key c-Kit inhibitors used in research and clinical settings. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug selection and experimental design.

Introduction to c-Kit and Its Inhibitors

The c-Kit receptor tyrosine kinase, a key regulator of cell survival, proliferation, and differentiation, is implicated in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[1] Tyrosine kinase inhibitors (TKIs) that target c-Kit have become a cornerstone of treatment for these malignancies.[2][3] Understanding the pharmacokinetic profiles of these inhibitors is crucial for optimizing their efficacy and safety. This guide compares the pharmacokinetic properties of five prominent c-Kit inhibitors: imatinib, sunitinib, regorafenib, ripretinib, and avapritinib.

Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of the selected c-Kit inhibitors.

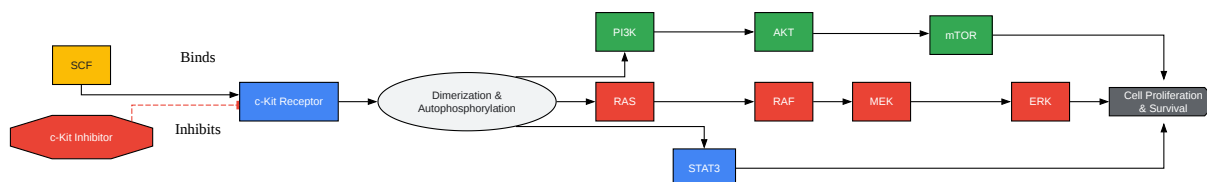
Parameter	Imatinib	Sunitinib	Regorafenib	Ripretinib	Avapritinib
Bioavailability	98% [4] [5]	Not specified	69-83% (relative to oral solution) [6]	Not specified	Not specified
Time to Peak (Tmax)	2-4 hours [5]	6-12 hours [7] [8]	4 hours [6] [9]	4 hours [10]	2.0-4.1 hours [11] [12]
Plasma Protein Binding	~95% [4] [5]	95%	99.5% [6]	>99% [10]	98.8% [11] [13]
Volume of Distribution (Vd)	5.5 L/kg [5]	2230 L	Not specified	307 L [10]	1200 L [11] [14]
Metabolism	Primarily CYP3A4 [4] [5]	Primarily CYP3A4 [7] [15]	CYP3A4 and UGT1A9 [6] [16]	Primarily CYP3A subfamily [10] [17]	Primarily CYP3A4 and CYP2C9 [11]
Major Active Metabolite	N-desmethyl derivative (CGP74588) [4] [5]	N-desethyl metabolite (SU12662) [7]	M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) [6] [9]	DP-5439 [10] [17]	Not specified
Elimination Half-Life (t1/2)	~18 hours (parent), ~40 hours (metabolite) [5]	40-60 hours (sunitinib), 80-110 hours (SU12662)	~28 hours [16]	14.8 hours [10] [17]	32-57 hours [11] [13]
Excretion	Primarily feces (~68%) and urine (~13%) as	Primarily via feces [7]	Primarily in feces (~71%) and urine (~19%) [16]	34% in feces, 0.2% in urine [10]	70% in feces, 18% in urine [11]

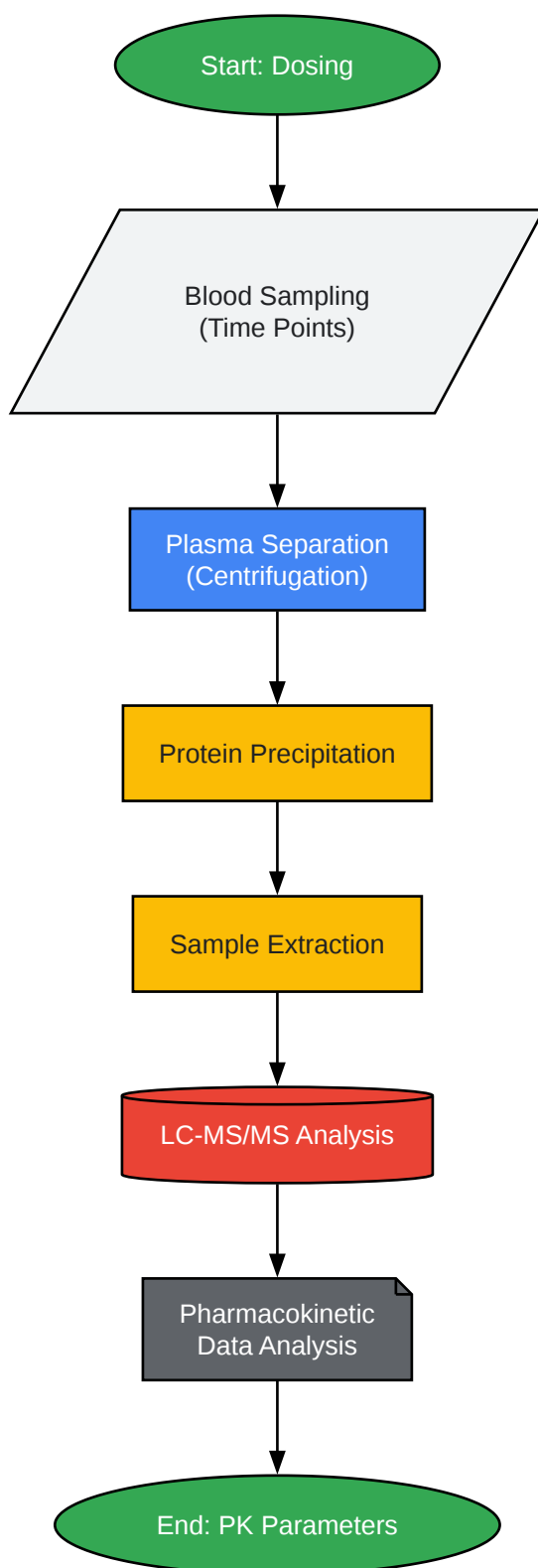
metabolites[5

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Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for pharmacokinetic analysis, the following diagrams are provided.





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